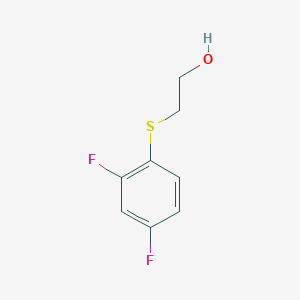

2,4-Difluorophenylthioethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

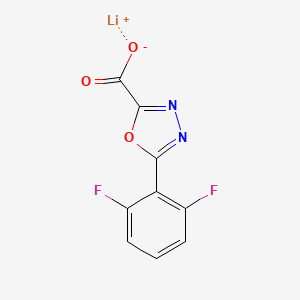

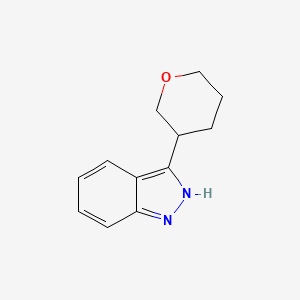

2,4-Difluorophenylthioethanol is a chemical compound with the molecular formula C8H8F2OS and a molecular weight of 190.21 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is denoted by the formula C8H8F2OS . This indicates that the compound contains eight carbon atoms, eight hydrogen atoms, two fluorine atoms, one sulfur atom, and one oxygen atom .Scientific Research Applications

Synthesis and Characterization of Semiconductors

Research has demonstrated the synthesis and characterization of diperfluorooctyl-substituted phenylene-thiophene oligomers, which are identified as n-type semiconductors. These compounds exhibit significant potential in organic field-effect transistors and transistor nonvolatile memory elements due to their carrier mobilities and stability in thin-film form (Facchetti et al., 2004). Additionally, carbonyl-functionalized quaterthiophenes have been synthesized, showcasing high electron mobilities in field-effect transistors, indicating their suitability for N-type polythiophenes (Letizia et al., 2005).

Organic Semiconductor Films for Molecular Detection

The application of π-conjugated organic semiconductors in surface-enhanced Raman spectroscopy (SERS) has been a novel exploration. Nanostructured films of molecular semiconductors, such as α,ω-diperfluorohexylquaterthiophene, have been fabricated, displaying remarkable SERS activity. These films are capable of enhancing Raman signals significantly, offering a new approach to molecular detection without the need for additional plasmonic layers (Yilmaz et al., 2017).

Electrochemical Polymerization and Electrochromic Devices

The electrochemical polymerization of electron-deficient fluorene derivatives has led to the development of new conducting polymers. These polymers demonstrate promising electrochromic properties and can be utilized in electrochromic devices (ECDs). For instance, polymers synthesized from 1-(perfluorophenyl)-2,5-di(2-thienyl)-1H-pyrrole have shown significant electrochromic behavior, indicating their potential for use in advanced ECDs (Sahin et al., 2006).

Fluorinated Compounds in Organic Electronics

Carbonyl-functionalized quaterthiophenes have been identified as high mobility N-channel semiconductors, showing ambipolar transport. This suggests their applicability in organic complementary circuits, further broadening the scope of fluorinated compounds in electronic devices (Yoon et al., 2005).

Mechanism of Action

properties

IUPAC Name |

2-(2,4-difluorophenyl)sulfanylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2OS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBHERCKIXORRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)SCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

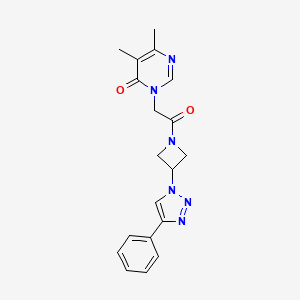

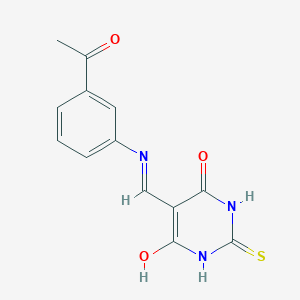

![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2700954.png)

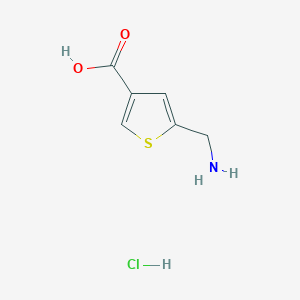

![1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2700957.png)

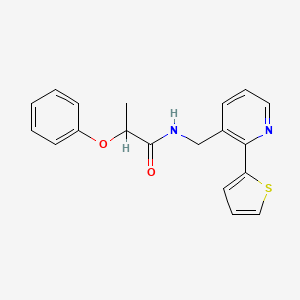

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2700962.png)

![3-[(benzylcarbamoyl)amino]-N-(3-acetamidophenyl)propanamide](/img/no-structure.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B2700969.png)